
1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPD and has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of MPD involves its ability to selectively inhibit the enzyme cGAS. This enzyme plays a critical role in the innate immune response by detecting cytoplasmic DNA and initiating a signaling cascade that leads to the production of type I interferons. MPD binds to the active site of cGAS and prevents it from binding to DNA, effectively blocking the immune response.
Biochemical and Physiological Effects:
MPD has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a cGAS inhibitor, MPD has been shown to have anti-inflammatory effects and to modulate the activity of various signaling pathways. These effects make MPD a potentially valuable tool for studying the role of these pathways in various disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPD in lab experiments is its selectivity for cGAS. This makes it a valuable tool for studying the role of this enzyme in various disease states. However, one limitation of using MPD is its relatively low potency, which may limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for research involving MPD. One area of interest is the development of more potent analogs of the compound that could be used in a wider range of applications. Another potential direction is the study of the compound's effects in animal models of disease, which could help to validate its potential as a therapeutic agent. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPD and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of MPD involves a multi-step process that begins with the reaction of 4-methoxypyridine with epichlorohydrin to form the intermediate 4-(chloromethyl)pyridine. This intermediate is then reacted with (S)-(-)-2-pyrrolidinemethanol to form the chiral intermediate (2S,4R)-4-methoxypyrrolidin-2-ylmethyl-4-(chloromethyl)pyridine. The final step involves the reaction of the chiral intermediate with 1H-pyrazol-3-amine to form MPD dihydrochloride.
Applications De Recherche Scientifique
MPD has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of the compound's mechanism of action. MPD has been shown to act as a selective inhibitor of the enzyme cGAS, which plays a critical role in the innate immune response. This makes MPD a potentially valuable tool for studying the role of cGAS in various disease states.
Propriétés
IUPAC Name |
1-[[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl]pyrazol-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-14-8-4-7(11-5-8)6-13-3-2-9(10)12-13;;/h2-3,7-8,11H,4-6H2,1H3,(H2,10,12);2*1H/t7-,8+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPCWTRFWKWNPW-OXOJUWDDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)CN2C=CC(=N2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)CN2C=CC(=N2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2382580.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2382581.png)
![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2382582.png)
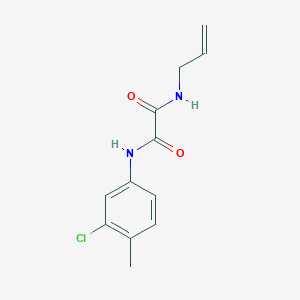
![3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B2382585.png)
![Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2382587.png)
![6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2382590.png)
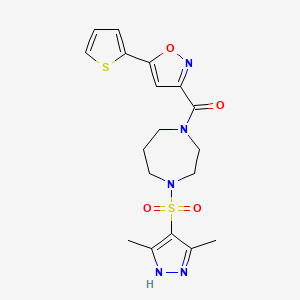
![Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate](/img/structure/B2382592.png)
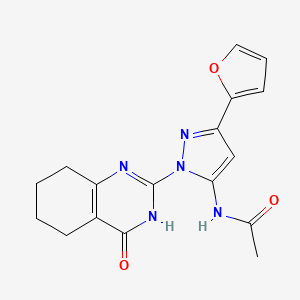
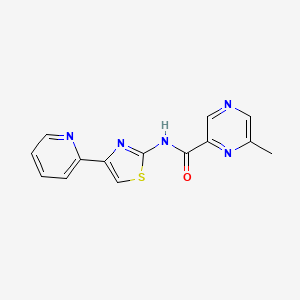
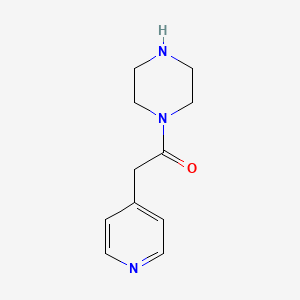
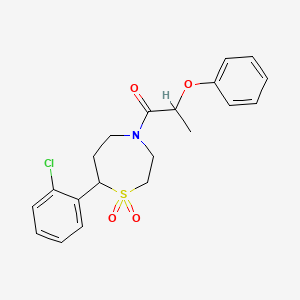
![N,1-bis(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2382600.png)